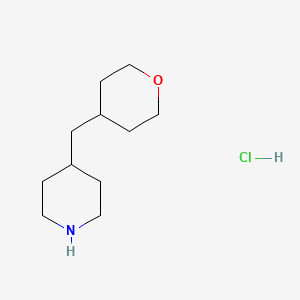

4-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride

Overview

Description

Synthesis Analysis

A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives . This process involves a cyclopropylcarbinyl cation rearrangement as the key step, achieving the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .

Molecular Structure Analysis

The molecular structure of “4-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride” is complex. It is a six-membered heterocycle, which is a key structural motif in a vast number of different physiologically active compounds .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse. Monocyclopropanated heterocycles, representing donor−acceptor substituted cyclopropanes, have been proven to undergo the chemo-, regio-, and stereoselective cleavage of the exocyclic cyclopropane bond, enabling various synthetic transformations such as rearrangements or ring-opening with nucleophiles and electrophiles .

Scientific Research Applications

Chemical Synthesis and Metabolite Analysis

- The compound has been utilized in chemical synthesis processes, showcasing its versatility in forming complex chemical structures. For instance, a study on the estimation of circulating drug metabolite exposure in humans using in vitro data and physiologically based pharmacokinetic modeling involved a compound with a similar structure, highlighting its role in understanding drug metabolism and the significance of metabolites in pharmacokinetics (Obach et al., 2018).

Synthesis of Novel Compounds

- Research on the one-step synthesis of substituted compounds demonstrates the chemical's utility in creating new molecular entities, which could have various applications, including medicinal chemistry. Such syntheses contribute to expanding the chemical space for drug discovery and other scientific applications (Shestopalov et al., 2002).

Drug Development and Pharmacological Studies

- The chemical serves as a precursor or intermediate in the synthesis of drugs, such as in the development of kinase inhibitors for cancer treatment, showcasing its importance in the discovery and optimization of therapeutic agents (ヘンリー,ジェームズ, 2006).

- It also plays a role in the synthesis of key intermediates for pharmaceuticals like Crizotinib, underlining its significance in the synthesis pathways of clinically relevant drugs (Dong-ming, 2012).

Development of Anticonvulsant Agents

- In the context of anticonvulsant research, derivatives of related compounds have been synthesized and tested for their potential to treat seizures, indicating the broader research applications of such chemical structures in neuroscience and pharmacology (Aytemir & Çalış, 2010).

properties

IUPAC Name |

4-(oxan-4-ylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO.ClH/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALSAJLSYMEKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

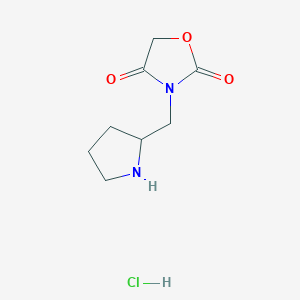

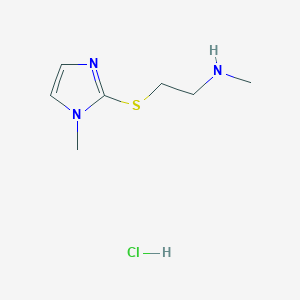

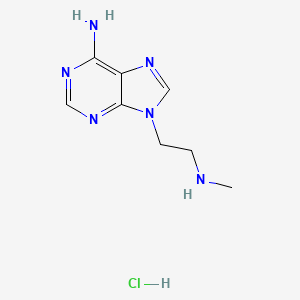

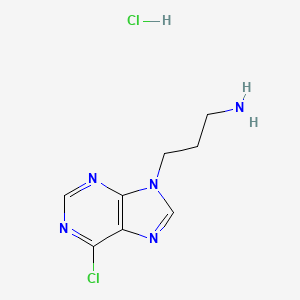

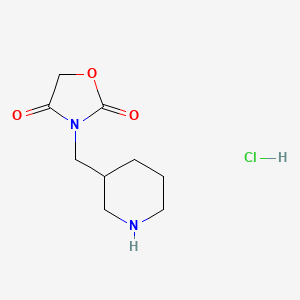

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.